molecular formula C9H3ClF2IN B1474650 4-Chloro-5,7-difluoro-3-iodoquinoline CAS No. 1431363-51-7

4-Chloro-5,7-difluoro-3-iodoquinoline

Cat. No.: B1474650
CAS No.: 1431363-51-7
M. Wt: 325.48 g/mol
InChI Key: LYDCOSBBQAGVBW-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic IUPAC name for this compound is 4-chloro-5,7-difluoro-3-iodoquinoline , derived from its quinoline backbone and halogen substituents. Quinoline, a bicyclic structure comprising a benzene ring fused to a pyridine ring, forms the core framework. The numbering begins at the pyridine nitrogen (position 1), with substituents assigned based on their positions:

  • Chlorine at position 4
  • Iodine at position 3
  • Fluorine atoms at positions 5 and 7

The structural representation (Figure 1) highlights these substituents and their spatial arrangement. The SMILES notation for this compound is C1=CN=C2C(=C(C(=C(C2=C1Cl)F)F)I), which encodes the connectivity of atoms and functional groups.

CAS Registry Number and Synonyms

The CAS Registry Number for this compound is 1431363-51-7 , a unique identifier for this compound in chemical databases. Synonyms and alternative names include:

Synonym Source
7-Iodo-4-chloroquinoline PubChem
3-Iodo-4-chloro-5,7-difluoroquinoline EvitaChem
C9H3ClF2IN AKSci

These synonyms reflect variations in naming conventions across literature and commercial catalogs.

Molecular Formula and Weight Analysis

The molecular formula C₉H₃ClF₂IN confirms the elemental composition:

  • Carbon (C) : 9 atoms
  • Hydrogen (H) : 3 atoms
  • Chlorine (Cl) : 1 atom
  • Fluorine (F) : 2 atoms
  • Iodine (I) : 1 atom
  • Nitrogen (N) : 1 atom

The molecular weight is calculated as follows:
$$
\text{Molecular weight} = (9 \times 12.01) + (3 \times 1.01) + 35.45 + (2 \times 19.00) + 126.90 + 14.01 = 325.48 \, \text{g/mol}
$$
This matches experimental values reported in PubChem and commercial databases.

Table 1: Elemental Composition and Atomic Contributions

Element Quantity Atomic Weight (g/mol) Total Contribution (g/mol)
C 9 12.01 108.09
H 3 1.01 3.03
Cl 1 35.45 35.45
F 2 19.00 38.00
I 1 126.90 126.90
N 1 14.01 14.01
Total 325.48

Properties

IUPAC Name

4-chloro-5,7-difluoro-3-iodoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3ClF2IN/c10-9-6(13)3-14-7-2-4(11)1-5(12)8(7)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYDCOSBBQAGVBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C(C(=CN=C21)I)Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3ClF2IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

  • Chemical Formula : C9H4ClF2I
  • Molecular Weight : 303.48 g/mol

The presence of chlorine, fluorine, and iodine atoms in its structure enhances the compound's reactivity and biological activity compared to other quinolines. The halogens may influence its interaction with biological macromolecules and cellular processes.

While specific mechanisms for 4-Chloro-5,7-difluoro-3-iodoquinoline are not well-documented, quinoline derivatives generally exhibit biological activities through various mechanisms:

  • Non-Covalent Interactions : Quinoline derivatives often engage in hydrogen bonding, π-π stacking, and van der Waals forces with their biological targets.
  • Biochemical Pathways : These compounds can interfere with crucial biological pathways involved in cell signaling, metabolism, and gene expression.
  • Pharmacokinetics : Quinoline derivatives are known for high gastrointestinal absorption and the ability to cross the blood-brain barrier.

Antimicrobial Activity

Quinoline derivatives have been studied for their antimicrobial properties. Although specific studies on this compound are lacking, structurally similar compounds have shown significant antibacterial, antifungal, and antimalarial activities. For instance:

  • 4-Chloroquinoline : Exhibits antimicrobial properties.
  • 5-Fluoroquinoline : Demonstrates antiviral activity.
  • 3-Iodoquinoline : Shows antimicrobial activity.

The combination of multiple halogens in this compound may enhance its reactivity and effectiveness against pathogens.

Anticancer Potential

Research into quinoline derivatives has indicated potential anticancer properties. For example, compounds similar to this compound have been evaluated for their cytotoxic effects on various cancer cell lines:

Compound NameIC50 (µM)Cancer Cell Line
4-Chloroquinoline~10MCF-7
5-Fluoroquinoline~20A549
6-Fluoro-3-chloroquinoline~15HeLa

Studies suggest that structural modifications can lead to enhanced anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest .

Case Studies

  • Antiviral Activity : Research has shown that certain quinoline derivatives exhibit antiviral effects against viruses like H5N1 and SARS-CoV-2. While direct studies on this compound are absent, its structural analogs suggest a potential avenue for antiviral exploration .
  • Enzyme Inhibition : Quinoline derivatives have been identified as enzyme inhibitors in pathogenic organisms. The binding affinity of such compounds to biological macromolecules is often assessed using techniques like isothermal titration calorimetry.

Future Directions

Given the promising structural features of this compound, future research should focus on:

  • In Vitro Studies : Conducting cytotoxicity assays against various cancer cell lines to establish IC50 values.
  • Mechanistic Studies : Investigating the specific biochemical pathways affected by this compound.
  • Structure-Activity Relationship (SAR) Analysis : Exploring how modifications to the compound's structure impact its biological activity.

Scientific Research Applications

Medicinal Chemistry

Antimalarial Activity
Recent studies have shown that compounds derived from the quinoline scaffold, including 4-chloro-5,7-difluoro-3-iodoquinoline, exhibit potent antimalarial properties. For instance, endochin-like quinolones (ELQs) based on this scaffold have demonstrated effectiveness against multidrug-resistant strains of Plasmodium falciparum. These compounds effectively disrupt the parasite's respiratory processes, leading to rapid cell death . The optimization of these compounds has resulted in high selectivity and oral efficacy against malaria in preclinical models .

HIV-1 Integrase Inhibition
Another promising application of quinoline derivatives is in the development of inhibitors for HIV-1 integrase. Research has indicated that specific structural modifications can enhance the inhibitory activity against HIV-1 integrase, showcasing a potential therapeutic pathway for treating HIV infections . Compounds similar to this compound have been synthesized and evaluated for their enzymatic activity, revealing moderate to good anti-HIV efficacy .

Biological Applications

Kinase Inhibition
The compound has been explored as part of a scaffold for designing kinase inhibitors. Kinases play crucial roles in various cellular processes, and their dysregulation is often implicated in cancer. The incorporation of halogen atoms like chlorine and fluorine enhances the binding affinity and selectivity of these inhibitors towards their targets . Studies have shown that certain modifications to the quinoline structure can lead to improved potency against specific cancer cell lines, highlighting its potential in targeted cancer therapies .

Material Science

Development of Functional Materials
Beyond biological applications, this compound can be utilized in material science. Its unique halogenation pattern allows for the development of materials with specific optical or electronic properties. This includes applications in liquid crystals and dyes, where precise control over molecular interactions is essential for desired functionalities.

Case Studies and Research Findings

Study Focus Area Findings
Study on ELQsAntimalarial ActivityDemonstrated efficacy against resistant P. falciparum strains; rapid action on parasite respiration .
Kinase Inhibitor DevelopmentCancer ResearchIdentified structural modifications leading to enhanced potency against various cancer cell lines .
HIV-1 Integrase InhibitorsAntiviral ResearchCompounds showed moderate to good activity against HIV-1 integrase; potential for further development .

Comparison with Similar Compounds

Halogen Substitution Patterns

Chlorinated Quinolines
  • 5,7-Dichloro-4-quinolyl 4-fluorophenyl ether (C₁₅H₈Cl₂FNO): Features dichloro and fluorophenyl ether groups. The absence of iodine reduces steric hindrance but limits utility in Suzuki-Miyaura couplings compared to the target compound .
  • 7-Chloroquinoline derivatives: Widely studied for antimalarial activity, but their lack of fluorine and iodine reduces electronic complexity and reactivity .
Fluorinated Quinolines
  • 5,7-Difluoroquinoline-6-carboxylic acid (C₁₀H₅F₂NO₂): The carboxylic acid group increases polarity, enhancing aqueous solubility but limiting membrane permeability compared to the lipophilic iodo group in the target compound .
Iodinated Quinolines
  • 6-Iodoquinolines and 7-Iodoquinolines: Iodine at positions 6 or 7 (e.g., CAS 148018-29-5) facilitates aryl coupling but lacks the synergistic electronic effects of combined Cl/F/I substitution seen in the target compound .

Structural Analogs: Quinoline vs. Quinazoline

Compound Name Substituents Molecular Formula Key Properties Applications
4-Chloro-5,7-difluoro-3-iodoquinoline 4-Cl, 5,7-F, 3-I C₉H₄ClF₂IN High steric bulk, moderate lipophilicity (logP ~3.2*) Cross-coupling reactions, drug intermediates
4-Chloro-5,7-difluoroquinazoline (CAS 791602-75-0) 4-Cl, 5,7-F C₈H₃ClF₂N₂ Electron-deficient core, higher reactivity in nucleophilic substitutions Kinase inhibitor synthesis
5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline (CAS 59108-13-3) 5,7-Cl, 4-OH, 2-CF₃ C₁₀H₅Cl₂F₃NO Hydrogen-bonding capacity, acidic hydroxyl group Antimicrobial agents

*Note: logP estimated via computational tools (e.g., ChemAxon).

Substituent Effects on Physicochemical Properties

  • Iodine vs. Smaller Halogens: The 3-iodo group in the target compound increases molecular weight (~331 g/mol) and lipophilicity compared to 3-chloro (e.g., ethyl 4-chloro-5,7-difluoroquinoline-3-carboxylate, ~283 g/mol) . This enhances blood-brain barrier penetration in drug design but may reduce solubility.
  • Fluorine Synergy: The 5,7-difluoro substitution enhances electron-withdrawing effects, stabilizing the quinoline ring and directing reactivity at the 3-iodo position for functionalization .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-Chloro-5,7-difluoro-3-iodoquinoline?

  • Methodology :

  • Begin with a quinoline core and perform sequential halogenation. For example, iodination at position 3 via electrophilic substitution using iodine monochloride (ICl), followed by fluorination at positions 5 and 7 using DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. Chlorination at position 4 can be achieved via radical-initiated chlorination or using POCl₃ under reflux.
  • Purification typically involves column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization .
    • Key Considerations :
  • Monitor reaction progress with TLC or HPLC to avoid over-halogenation.
  • Use inert atmospheres (N₂/Ar) for moisture-sensitive steps .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR to confirm substitution patterns and purity. Fluorine (¹⁹F NMR) and iodine (not directly observed but inferred via coupling in ¹H NMR) provide additional structural insights.
  • Mass Spectrometry : High-resolution MS (ESI-TOF) for molecular ion confirmation.
  • X-ray Crystallography : Definitive structural elucidation, though challenging due to heavy atom (iodine) effects .

Q. What solubility and stability considerations are critical for handling this compound?

  • Methodology :

  • Solubility : Test in DMSO, DMF, or dichloromethane (common for halogenated quinolines). Use sonication for dissolution.
  • Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Store under argon at -20°C to prevent dehalogenation .

Advanced Research Questions

Q. How can regioselectivity challenges in halogenation be addressed during synthesis?

  • Methodology :

  • Use directing groups (e.g., -NO₂) to control halogen placement, then remove them post-reaction.
  • Computational modeling (DFT) predicts electron-deficient sites favoring halogenation. For example, iodine prefers position 3 due to lower activation energy .
    • Data Analysis :
  • Compare experimental yields with computational predictions to refine reaction conditions .

Q. What strategies resolve contradictions in reported reaction kinetics for this compound?

  • Methodology :

  • Replicate studies under controlled conditions (temperature, solvent purity, catalyst batch).
  • Use kinetic profiling (e.g., in situ IR spectroscopy) to identify hidden variables (e.g., trace moisture accelerating side reactions).
  • Apply statistical tools (ANOVA) to assess reproducibility across labs .

Q. How does substituent electronic configuration influence reactivity in cross-coupling reactions?

  • Methodology :

  • Perform Hammett analysis to correlate substituent σ values with reaction rates (e.g., Suzuki-Miyaura coupling).
  • Use cyclic voltammetry to measure redox potentials, identifying electron-withdrawing effects from -Cl and -F groups.
  • Compare with analogous compounds (e.g., 4,7-dichloroquinoline) to isolate iodine’s role .

Data Contradiction Analysis Example

Study Yield (%) Conditions Possible Contradiction Source
A62N₂, anhydrousTrace O₂ causing oxidation
B45Air, room tempHydrolysis of intermediate
C68Ar, -10°CImproved intermediate stability

Resolution : Standardize inert atmosphere protocols and pre-dry solvents (<10 ppm H₂O) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-5,7-difluoro-3-iodoquinoline
Reactant of Route 2
Reactant of Route 2
4-Chloro-5,7-difluoro-3-iodoquinoline

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